Cas no 2202420-69-5 (N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide)

N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide
- 2202420-69-5
- F6438-6729
- N-(4-Fluorotetrahydrofuran-3-yl)naphthalene-1-sulfonamide
- AKOS032844040
-
- インチ: 1S/C14H14FNO3S/c15-12-8-19-9-13(12)16-20(17,18)14-7-3-5-10-4-1-2-6-11(10)14/h1-7,12-13,16H,8-9H2
- InChIKey: ZFICZTXZHZBMFS-UHFFFAOYSA-N
- ほほえんだ: S(C1=CC=CC2C=CC=CC1=2)(NC1COCC1F)(=O)=O
計算された属性
- せいみつぶんしりょう: 295.06784264g/mol
- どういたいしつりょう: 295.06784264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 3
- 複雑さ: 436
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 63.8Ų
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6438-6729-30mg |
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide |
2202420-69-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6438-6729-25mg |
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide |
2202420-69-5 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6438-6729-5μmol |
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide |
2202420-69-5 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6438-6729-2mg |
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide |
2202420-69-5 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6438-6729-40mg |
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide |
2202420-69-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6438-6729-3mg |
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide |
2202420-69-5 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6438-6729-5mg |
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide |
2202420-69-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6438-6729-100mg |
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide |
2202420-69-5 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6438-6729-2μmol |
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide |
2202420-69-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6438-6729-75mg |
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide |
2202420-69-5 | 75mg |
$208.0 | 2023-09-09 |
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide 関連文献
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamideに関する追加情報
Introduction to N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide (CAS No: 2202420-69-5)
N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide, identified by its CAS number 2202420-69-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The unique structural features of N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide, particularly the presence of a naphthalene ring sulfonated at the 1-position and an oxolan moiety at the 4-position, contribute to its distinctive chemical and biological properties.
The naphthalene sulfonamide core is a well-established pharmacophore in drug design, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a fluorine atom in the oxolan ring enhances the compound's metabolic stability and binding affinity, which are critical factors in the development of effective therapeutic agents. Recent studies have highlighted the potential of this class of compounds in addressing various therapeutic challenges, including inflammation, infectious diseases, and cancer.
In the realm of medicinal chemistry, N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide has been investigated for its pharmacological profile. The sulfonamide group is known to participate in hydrogen bonding interactions, which can be crucial for the binding affinity of drug candidates. Additionally, the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interaction with biological targets. These features make N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide with greater accuracy. Molecular docking studies have shown that this compound can interact with various protein targets, suggesting multiple potential therapeutic applications. For instance, preliminary data indicate that it may exhibit anti-inflammatory properties by modulating key signaling pathways involved in inflammation. This aligns with the growing interest in developing novel anti-inflammatory agents that target specific pathways without systemic side effects.
The synthesis of N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide represents a significant achievement in organic synthesis. The multi-step process involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. The optimization of these synthetic routes is crucial for large-scale production and further exploration of this compound's potential.
In conclusion, N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide (CAS No: 2202420-69-5) is a structurally unique and biologically relevant compound with significant potential in pharmaceutical applications. Its distinctive chemical properties, combined with promising preliminary biological data, make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like N-(4-fluorooxolan-3-yl)naphthalene-1-sulfonamide are poised to play a crucial role in addressing some of the most pressing challenges in medicine today.
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